1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea
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Overview
Description
1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that features a thiophene ring, a tolyl group, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be functionalized through various methods, such as halogenation or metalation, to introduce the thiophen-3-ylmethyl group.
Introduction of the Tolyl Group: The o-tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added via nucleophilic substitution reactions using trifluoroethyl halides.
Urea Formation: The final step involves the formation of the urea linkage through the reaction of an isocyanate with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure but with the thiophene ring in a different position.
1-(Thiophen-3-ylmethyl)-3-(p-tolyl)-1-(2,2,2-trifluoroethyl)urea: Similar structure but with the tolyl group in a different position.
Uniqueness
1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(2-methylphenyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2OS/c1-11-4-2-3-5-13(11)19-14(21)20(10-15(16,17)18)8-12-6-7-22-9-12/h2-7,9H,8,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJYREBZBMYWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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